Lipophilicity Differentiation: XLogP3-AA Comparison Against the Non-Fluorinated Analog
The target compound possesses an ortho-trifluoromethyl group that substantially increases lipophilicity relative to the non-fluorinated parent structure. The computed XLogP3-AA value for 3-(1,3-Dioxan-2-yl)-2'-trifluoromethylpropiophenone is 2.8 [1]. In contrast, 3-(1,3-Dioxan-2-yl)propiophenone (CAS 167644-49-7) exhibits a computed XLogP3-AA of 1.6 [2]. This represents a 1.2 log unit increase, which is a strong predictor of enhanced passive membrane permeability and metabolic stability.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 3-(1,3-Dioxan-2-yl)propiophenone (CAS 167644-49-7): 1.6 |
| Quantified Difference | Δ LogP = +1.2 (75% relative increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A higher LogP directly impacts compound prioritization for lead optimization campaigns targeting intracellular or CNS-penetrant molecules, influencing procurement for SAR studies.
- [1] PubChem. Compound Summary for CID 24727847, 3-(1,3-Dioxan-2-yl)-2'-trifluoromethylpropiophenone. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 22196430, 3-(1,3-Dioxan-2-yl)propiophenone. National Center for Biotechnology Information (2026). View Source
